molecular formula C8H6ClFN2O3 B2803712 N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide CAS No. 95635-45-3

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B2803712
CAS No.: 95635-45-3
M. Wt: 232.6
InChI Key: QXPWQNJSUGIFPM-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluoro-5-nitrophenyl)acetamide is a halogenated acetamide derivative featuring a para-chloro, ortho-fluoro, and meta-nitro substituent pattern on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly for developing heterocyclic compounds and pharmaceuticals.

Properties

IUPAC Name

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPWQNJSUGIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of nitrating agents like nitric acid and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The antibacterial activity of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is believed to involve the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria. The presence of the chloro and fluoro groups enhances the compound’s stability and binding affinity to the target enzyme .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide ()

  • Structural Difference : Replaces the para-chloro group with methoxy (electron-donating).
  • This substitution may also alter bioavailability due to increased hydrophilicity .

b. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Structural Difference : Nitro group at position 2 (vs. 5 in the target) and an additional methylsulfonyl group on the acetamide nitrogen.
  • Impact : The meta-nitro group in the target compound may enhance resonance stabilization, while the methylsulfonyl group in the analog introduces steric hindrance and polarizability, affecting solubility and intermolecular interactions .

c. Acetamide, N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl] ()

  • Structural Difference : Replaces the para-chloro with trifluoromethyl (CF₃) at position 4.

Pharmacological Activity Trends

Halogenated acetamides with nitro groups, such as those in (compounds 47–50), exhibit antimicrobial and antifungal activities. For example:

  • Compound 47 : N-(3,5-difluorophenyl)acetamide derivative showed gram-positive antibacterial activity.
  • Compound 49 : N-(thiazol-2-yl)acetamide derivative demonstrated antifungal activity.

The para-chloro and meta-nitro groups may enhance membrane penetration and target binding compared to analogs with fewer electron-withdrawing substituents .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Phenyl Ring) Key Functional Groups Notable Properties/Activities Reference
N-(4-Chloro-2-fluoro-5-nitrophenyl)acetamide 4-Cl, 2-F, 5-NO₂ Acetamide High electrophilicity, synthetic intermediate -
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide 4-F, 2-OCH₃, 5-NO₂ Acetamide Reduced reactivity due to OCH₃
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂ Methylsulfonyl, acetamide Steric hindrance, polarizability
N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide 4-F, 2-NO₂, 5-CF₃ Acetamide Enhanced stability, electron withdrawal
2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide 2-F, 5-NO₂ (acetamide Cl) Chloroacetamide Antimicrobial activity (gram-positive)

Biological Activity

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant research findings and case studies.

Overview of the Compound

This compound is characterized by its complex structure that includes a chloro group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is C9H8ClFN2O3C_{9}H_{8}ClFN_{2}O_{3}, with a molecular weight of approximately 233.62 g/mol. This compound falls under the category of acetamides, which are known for various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against Klebsiella pneumoniae , a significant pathogen responsible for various infections. The mechanism of action appears to involve the inhibition of penicillin-binding proteins, leading to bacterial cell lysis.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical parameter in assessing the antibacterial efficacy of compounds. For this compound, the MIC values against K. pneumoniae were determined through standard microdilution methods. The results indicated that the compound exhibits potent antibacterial activity with MIC values ranging from 16 to 32 µg/mL across different strains tested .

Bactericidal vs. Bacteriostatic Activity

Further analysis determined the minimum bactericidal concentration (MBC) of this compound, which was found to be equal to its MIC for all strains tested. This indicates that the compound acts as a bactericidal agent, as the MBC/MIC ratio was less than or equal to 4, aligning with established criteria for bactericidal classification .

Cytotoxicity and Safety Profile

Cytotoxicity assessments were conducted using various tumor cell lines and normal cell lines. Preliminary tests indicated that this compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further in vivo studies . The compound's low toxicity is particularly relevant for its potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic evaluations revealed that this compound possesses desirable absorption and distribution characteristics, making it suitable for oral administration. Studies indicated good solubility and stability under physiological conditions, which are essential attributes for drug development .

Comparative Activity with Other Compounds

In comparative studies, this compound was evaluated alongside other antibiotics such as ciprofloxacin and meropenem. The results demonstrated that while these antibiotics exhibited similar bactericidal properties, this compound showed enhanced activity against certain resistant strains of K. pneumoniae , indicating its potential as a novel therapeutic agent .

Compound NameMIC (µg/mL)MBC (µg/mL)Activity Type
This compound16 - 32Equal to MICBactericidal
Ciprofloxacin8 - 16Equal to MICBactericidal
Meropenem4 - 8Equal to MICBactericidal

Q & A

Q. How can researchers synthesize N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide and confirm its structural integrity?

  • Methodological Answer : The compound is typically synthesized via acylation and nitration reactions starting from halogenated phenol derivatives. For example, analogous routes involve nitration of 2-chloro-4-fluorophenol followed by acetylation . To confirm structural integrity, use:
  • NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons, acetamide methyl group) and compare with predicted chemical shifts.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine and nitro groups deshield adjacent protons) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Elemental Analysis : Verify purity by comparing experimental vs. calculated C, H, N, and Cl percentages .

Advanced Research Questions

Q. How do positional isomers of this compound differ in reactivity and biological activity?

  • Methodological Answer : Compare analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide (chloro at C5) vs. N-(4-chloro-2-methyl-3-nitrophenyl)acetamide (chloro at C4):
  • Reactivity : Use computational tools (e.g., DFT) to model electronic effects. Nitro groups at C5 may enhance electrophilic substitution at C4 due to resonance .
  • Biological Activity : Test binding affinities (e.g., IC₅₀ via enzyme assays) to assess how substituent positioning affects interactions with targets like enzymes or receptors .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature Control : Nitration reactions often require low temperatures (0–5°C) to minimize byproducts .
  • Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance acetylation efficiency .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate positional isomers .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Confirmation : Re-analyze compounds via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

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